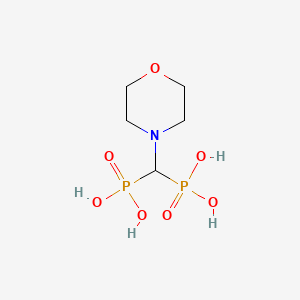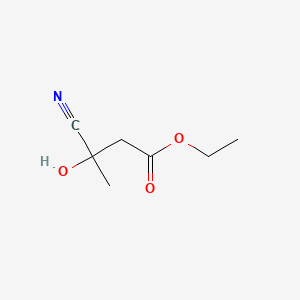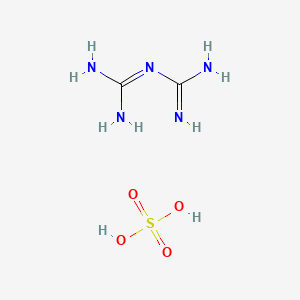
1,3,7-Trimethylnaphthalene
Übersicht
Beschreibung
1,3,7-Trimethylnaphthalene is a type of aromatic hydrocarbon that is widely used in the scientific research community. It is a member of the naphthalene family, and is composed of a single ring of carbon atoms with three methyl groups attached to it. Due to its unique structure, 1,3,7-Trimethylnaphthalene has a variety of applications in scientific research, including synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Environmental and Geological Studies
1,3,7-Trimethylnaphthalene (TMN) is extensively studied in the context of environmental and geological research. It has been identified as a marker in sedimentary sequences and crude oils, reflecting the effects of source, maturity, and the evolution of organic matter. For instance, TMNs are found in enhanced relative abundances in certain sedimentary samples, indicating their potential as geochemical markers. This is particularly evident in studies analyzing crude oils and sediments from different geological periods, revealing the presence of TMNs and their relation to the type of organic matter and its thermal history (Strachan, Alexander, & Kagi, 1988; Armstroff et al., 2006; Bastow, Alexander, & Kagi, 1996).
2. Chemical and Physical Properties Analysis
TMNs are also studied for their chemical and physical properties. Research focusing on the electronic properties of TMNs reveals their significance in predicting biodegradation rates. Theoretical investigations into the electronic properties of TMN isomers offer insights into their interactions with bacterial enzymes and potential environmental impacts (Ostojić & Đorđević, 2012). Additionally, studies on the conformational flexibility and polarizabilities of TMNs contribute to understanding their chemical behavior and interactions (Ostojić, Mišić, & Đorđević, 2013).
3. Applications in Oil Formation Studies
TMNs are instrumental in understanding the processes involved in oil formation. The ratios of different TMNs in sediment extracts can indicate the establishment of liquid reaction environments in source rocks, which is a fundamental stage in oil formation. This application provides valuable insights into the potential of certain sediments to generate oil (Aarssen, Alexander, & Kagi, 2001).
4. Role in Environmental Remediation
TMNs have been examined in the context of environmental remediation, particularly in the cleanup of diesel fuel contamination in groundwater. Studies involving humic acid-enhanced remediation of diesel fuel show that TMNs play a role in understanding the solubilization and degradation of contaminants (Molson, Frind, Van Stempvoort, & Lesage, 2002).
Eigenschaften
IUPAC Name |
1,3,7-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-4-5-12-7-10(2)6-11(3)13(12)8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVFWJRDVUZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175573 | |
| Record name | 1,3,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethylnaphthalene | |
CAS RN |
2131-38-6 | |
| Record name | 1,3,7-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7-Trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)


![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)






![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)

